Lys-(Des-Arg9,Leu8)-Bradykinin

Catalog No.
S11216615
CAS No.
M.F
C47H75N13O11
M. Wt
998.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lys-(Des-Arg9,Leu8)-Bradykinin

Product Name

Lys-(Des-Arg9,Leu8)-Bradykinin

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid

Molecular Formula

C47H75N13O11

Molecular Weight

998.2 g/mol

InChI

InChI=1S/C47H75N13O11/c1-28(2)24-33(46(70)71)56-42(66)36-17-10-21-58(36)44(68)34(27-61)57-40(64)32(25-29-12-4-3-5-13-29)54-38(62)26-53-41(65)35-16-9-22-59(35)45(69)37-18-11-23-60(37)43(67)31(15-8-20-52-47(50)51)55-39(63)30(49)14-6-7-19-48/h3-5,12-13,28,30-37,61H,6-11,14-27,48-49H2,1-2H3,(H,53,65)(H,54,62)(H,55,63)(H,56,66)(H,57,64)(H,70,71)(H4,50,51,52)/t30-,31-,32-,33-,34-,35-,36-,37-/m0/s1

InChI Key

AGTPZUQKOYEAOH-MDKUUQCZSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N

Nateglinide D5 is a deuterated form of nateglinide, a medication primarily used for the management of type 2 diabetes mellitus. Nateglinide belongs to the class of drugs known as meglitinides, which function as short-acting insulin secretagogues. It acts by stimulating insulin release from pancreatic beta cells in a glucose-dependent manner, thereby lowering blood glucose levels post-meal. The molecular formula for nateglinide D5 is C19H22D5NO3C_{19}H_{22}D_5NO_3 with a CAS Registry Number of 1227666-13-8, indicating its unique isotopic composition due to the presence of deuterium atoms .

Nateglinide D5 undergoes similar metabolic pathways as its non-deuterated counterpart. The primary mechanism involves the inhibition of ATP-sensitive potassium channels in pancreatic beta cells, leading to membrane depolarization and subsequent calcium influx, which triggers insulin exocytosis. The presence of deuterium may influence reaction kinetics and metabolic stability, potentially affecting pharmacokinetics and pharmacodynamics compared to standard nateglinide .

The biological activity of nateglinide D5 is closely related to its ability to stimulate insulin secretion in response to elevated blood glucose levels. This glucose-dependent mechanism helps mitigate the risk of hypoglycemia, a common side effect associated with other insulin secretagogues. Nateglinide D5's unique isotopic labeling may also provide advantages in pharmacokinetic studies, allowing for more precise tracking of drug metabolism and distribution within biological systems .

The synthesis of nateglinide D5 involves the incorporation of deuterium into the molecular structure of nateglinide. Various synthetic routes can be employed, including:

  • Deuteration: Utilizing deuterated reagents during the synthesis process.
  • Isotope Exchange: Replacing hydrogen atoms with deuterium through

Nateglinide D5 is primarily utilized in pharmacological research to study the effects and metabolism of nateglinide in a controlled manner. Its applications include:

  • Pharmacokinetic Studies: Understanding how the drug is absorbed, distributed, metabolized, and excreted in the body.
  • Mechanistic Studies: Investigating the specific pathways through which nateglinide exerts its insulinotropic effects.
  • Clinical Research: Assessing potential differences in efficacy or safety profiles between nateglinide D5 and standard nateglinide formulations .

Interaction studies involving nateglinide D5 focus on its pharmacological interactions with other medications and biological systems. Key areas of interest include:

  • Drug-Drug Interactions: Evaluating how nateglinide D5 interacts with other antidiabetic agents or medications metabolized by cytochrome P450 enzymes.
  • Metabolic Pathways: Analyzing how deuteration affects metabolic pathways compared to non-deuterated forms, particularly regarding half-life and clearance rates .

Nateglinide D5 is part of a broader class of meglitinides and other insulin secretagogues. Here are some similar compounds:

Compound NameMechanism of ActionUnique Features
RepaglinideStimulates insulin release from pancreatic beta cellsLonger half-life than nateglinide
GlimepirideIncreases insulin secretion and enhances insulin sensitivitySulfonylurea class member with different action profile
AcarboseInhibits carbohydrate absorption in the intestineWorks by delaying glucose absorption rather than stimulating insulin
GlyburideStimulates insulin release from beta cellsHas a longer duration of action compared to nateglinide

Nateglinide D5's uniqueness lies in its isotopic labeling, which allows for enhanced tracking in metabolic studies without altering its fundamental pharmacological properties .

Intracellular Calcium Mobilization Mechanisms

Lys-(Des-Arg⁹,Leu⁸)-Bradykinin exerts its anti-inflammatory effects by antagonizing B₁ receptor-mediated intracellular calcium (Ca²⁺) mobilization. In trigeminal ganglion neurons, B₁ receptor activation by agonists such as Lys-[Des-Arg⁹]bradykinin triggers Ca²⁺ release from endoplasmic reticulum (ER) stores via ryanodine receptors, independent of extracellular Ca²⁺ influx [4]. This process is modulated by cyclic adenosine monophosphate (cAMP) levels: B₁ receptor activation suppresses adenylyl cyclase activity, reducing cAMP production and subsequently enhancing Ca²⁺ release through ryanodine-sensitive channels [4]. Phosphodiesterase inhibitors, which elevate cAMP, antagonize this effect, confirming the inverse relationship between cAMP and B₁ receptor-induced Ca²⁺ mobilization [4].

Table 1: Key Components of B₁ Receptor-Mediated Ca²⁺ Mobilization

ComponentRole in Ca²⁺ SignalingModulators/Inhibitors
Ryanodine receptorsMediate Ca²⁺ release from ERDantrolene, Ryanodine
Sarco/ER Ca²⁺-ATPaseReplenishes ER Ca²⁺ storesThapsigargin
Adenylyl cyclaseRegulates cAMP productionForskolin (activator), SQ22536
PhosphodiesteraseDegrades cAMPIBMX (inhibitor)

The antagonism of B₁ receptors by Lys-(Des-Arg⁹,Leu⁸)-Bradykinin disrupts this pathway, preventing pathological Ca²⁺ surges that contribute to nociception and neurogenic inflammation [2] [4].

G Protein-Coupled Receptor Trafficking and Endocytosis Dependencies

Bradykinin receptors, including B₁, belong to the G protein-coupled receptor (GPCR) superfamily, which undergoes regulated trafficking and endocytosis to control signal duration and specificity. B₁ receptors exhibit constitutive endocytosis via clathrin-coated vesicles, a process facilitated by β-arrestin recruitment [6]. Lys-(Des-Arg⁹,Leu⁸)-Bradykinin, as a competitive antagonist, stabilizes B₁ receptors in inactive conformations, reducing their internalization and promoting receptor sequestration at the plasma membrane [6]. This antagonism prevents β-arrestin-dependent scaffolding of signaling complexes, such as mitogen-activated protein kinases (MAPKs), which are critical for sustained inflammatory responses [3] [6].

Key Trafficking Mechanisms Affected by B₁ Antagonism

  • Clathrin-Mediated Endocytosis: Blockade of B₁ receptor activation inhibits β-arrestin recruitment, impairing vesicle formation and receptor internalization [6].
  • Receptor Recycling: Antagonized B₁ receptors exhibit prolonged plasma membrane retention due to reduced interaction with N-ethylmaleimide-sensitive fusion protein (NSF), which normally facilitates vesicular recycling [6].
  • Cross-Talk with B₂ Receptors: B₁ antagonism may indirectly influence B₂ receptor trafficking, as co-expression of these receptors can lead to heterodimerization and altered endocytic pathways [3].

Cross-Talk Between Phosphoinositide Hydrolysis and Prostaglandin Synthesis

B₁ receptor antagonism by Lys-(Des-Arg⁹,Leu⁸)-Bradykinin modulates cross-regulation between phosphoinositide hydrolysis and prostaglandin synthesis, two interconnected pathways in inflammation. Agonist-bound B₁ receptors activate phospholipase C (PLC), generating inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ potentiates ER Ca²⁺ release, while DAG activates protein kinase C (PKC), both of which stimulate cytosolic phospholipase A₂ (cPLA₂) to release arachidonic acid (AA) for prostaglandin synthesis [7].

Table 2: Enzymatic Pathways Linking Phosphoinositide Hydrolysis to Prostaglandin Synthesis

Enzyme/PathwayFunctionEffect of B₁ Antagonism
Phospholipase C (PLC)Generates IP₃ and DAGReduces IP₃/DAG production
Protein Kinase C (PKC)Activates cPLA₂Attenuates cPLA₂-mediated AA release
Cyclooxygenase-2 (COX-2)Converts AA to prostaglandin H₂Lowers prostaglandin I₂ synthesis

In endothelial cells, B₁ receptor blockade suppresses Ca²⁺-dependent cPLA₂ activation, thereby reducing AA availability for cyclooxygenase (COX)-mediated prostaglandin I₂ synthesis [7]. Additionally, antagonism disrupts B₁ receptor-driven upregulation of COX-2 mRNA, further limiting prostaglandin production during chronic inflammation [3] [7].

XLogP3

-4.1

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

11

Exact Mass

997.57090026 g/mol

Monoisotopic Mass

997.57090026 g/mol

Heavy Atom Count

71

Dates

Modify: 2024-08-08

Explore Compound Types